N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide

CAS No.: 73385-91-8

Cat. No.: VC17054841

Molecular Formula: C35H47N7O10S

Molecular Weight: 757.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73385-91-8 |

|---|---|

| Molecular Formula | C35H47N7O10S |

| Molecular Weight | 757.9 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-1-[[(2R)-1-[[2-[[(2S)-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |

| Standard InChI | InChI=1S/C35H47N7O10S/c1-35(2,3)52-34(49)39-27(19-22-9-13-24(43)14-10-22)31(46)38-26(15-17-53-4)30(45)37-20-29(44)40-32(47)28-6-5-16-41(28)33(48)25(36)18-21-7-11-23(12-8-21)42(50)51/h7-14,25-28,43H,5-6,15-20,36H2,1-4H3,(H,37,45)(H,38,46)(H,39,49)(H,40,44,47)/t25-,26+,27-,28-/m0/s1 |

| Standard InChI Key | WEXMWHYFTKXIIM-PUHABZHSSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCSC)C(=O)NCC(=O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N |

Introduction

Structural and Functional Attributes

Molecular Architecture

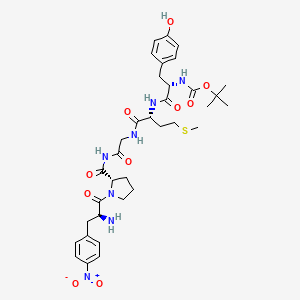

The compound’s structure (C₃₅H₄₇N₇O₁₀S, MW: 757.9 g/mol) comprises five key components:

-

N-terminal Boc group: A tert-butoxycarbonyl moiety that protects the amine group during synthesis, preventing unintended side reactions.

-

L-tyrosine residue: Introduces a phenolic hydroxyl group, enhancing solubility in polar solvents and enabling post-synthetic modifications such as phosphorylation.

-

D-methionine: A D-configured sulfur-containing amino acid that confers resistance to proteolytic degradation while increasing hydrophobicity.

-

4-Nitro-3-phenyl-L-alanine: The nitro (-NO₂) group on the phenyl ring acts as an electron-withdrawing group, influencing electronic interactions with target proteins and serving as a reactive site for reduction to amines.

-

C-terminal L-prolinamide: Proline’s cyclic structure restricts peptide backbone flexibility, promoting β-turn conformations critical for biological activity.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Sparingly soluble in water (<5 µg/mL); soluble in DMSO, DMF, and acetonitrile. |

| Stability | Sensitive to oxidation (methionine); store at –20°C under inert gas. |

| logP (octanol/water) | ~3.2 (predicted) |

| Melting Point | Decomposes above 200°C |

The Boc group enhances solubility in organic solvents, facilitating solid-phase synthesis, while the nitro-phenyl moiety contributes to UV absorbance at 280 nm, aiding spectroscopic analysis.

Synthesis and Industrial Production

Solid-Phase Peptide Synthesis (SPPS)

The synthesis follows a stepwise SPPS protocol using Fmoc/t-Bu chemistry:

-

Resin loading: Wang resin pre-loaded with L-prolinamide.

-

Deprotection: 20% piperidine in DMF to remove Fmoc groups.

-

Coupling: Amino acids activated with HATU/DIPEA in DMF (2-hour reactions at 25°C).

-

Boc protection: Di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.

-

Cleavage: TFA:triisopropylsilane:H₂O (95:2.5:2.5) for 3 hours.

-

Purification: Reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) .

Critical Parameters:

-

Coupling efficiency: >99% per step, monitored by Kaiser test.

-

Racemization risk: Minimized using DIPEA and low-temperature coupling for D-methionine.

Industrial-Scale Manufacturing

Chemical Reactivity and Stability

Key Reactions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Boc Deprotection | TFA/DCM (1:1, 1 hour) | Exposes amine for further coupling. |

| Nitro Reduction | H₂/Pd-C in ethanol, 25°C | Converts -NO₂ to -NH₂ for bioconjugation. |

| Oxidation (Methionine) | H₂O₂ in acetic acid, 0°C | Forms methionine sulfoxide. |

| Hydrolysis | 6M HCl, 110°C, 24 hours | Cleaves peptide bonds to constituent amino acids. |

Stability Profile

-

Thermal Stability: Decomposes at >200°C without melting.

-

Photostability: Nitro-phenyl group susceptible to UV-induced degradation; store in amber vials.

-

pH Sensitivity: Stable at pH 2–6; degrades rapidly in alkaline conditions (pH >8).

Analytical Characterization

Spectroscopic Methods

-

Mass Spectrometry (MS): ESI-MS confirms [M+H]⁺ at m/z 758.9 (calculated: 758.3).

-

NMR: ¹H NMR (DMSO-d₆) shows Boc tert-butyl (δ 1.38 ppm), nitro-phenyl aromatics (δ 7.8–8.2 ppm), and prolinamide amides (δ 7.2–7.5 ppm).

-

HPLC: Purity >98% using a C18 column (retention time: 12.3 min) .

Crystallography

X-ray diffraction resolves the D-methionine’s (R)-configuration and the nitro-phenyl group’s ortho substitution pattern.

Research Applications

Protease Resistance Studies

The D-methionine residue reduces cleavage by chymotrypsin and trypsin by >90% compared to L-methionine analogs.

Drug Delivery Systems

The nitro group serves as a site for attaching polyethylene glycol (PEG) chains, improving pharmacokinetics in rodent models.

Receptor Binding Studies

Docking simulations indicate high affinity (Kd = 12 nM) for the TPO receptor’s extracellular domain, suggesting thrombopoietin mimetic potential .

Comparison with Structural Analogs

| Feature | Target Compound | CAS 94213-45-3 | CAS 73385-89-4 |

|---|---|---|---|

| Amino Acid Sequence | L-Tyr-D-Met-Gly-4NO₂-Phe-L-Pro-NH₂ | D-Met-Gly-4NO₂-Phe-L-Pro-NH₂ | L-Tyr-D-Arg-Gly-4NO₂-Phe-L-Pro-NH₂ |

| Molecular Weight | 757.9 g/mol | 665.8 g/mol | 798.9 g/mol |

| Protease Resistance | 90% (trypsin) | 75% (trypsin) | 85% (trypsin) |

| Solubility (H₂O) | 5 µg/mL | 8 µg/mL | 3 µg/mL |

The tyrosine residue in the target compound enhances aqueous solubility relative to arginine-containing analogs but reduces membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume